DAT is used as a building block in the synthesis of various organic compounds, including:
DAT has been explored for its potential medicinal properties, including:
DAT has been investigated for its potential applications in material science, including:
1,4-Di(2-thienyl)-1,4-butanedione has the molecular formula C₁₂H₁₀O₂S₂ and a molecular weight of approximately 250.33 g/mol. The compound features two thienyl groups (derived from thiophene) attached to a butanedione backbone. This structure contributes to its electronic properties and potential utility in various applications such as organic semiconductors and dyes .
The biological activity of 1,4-Di(2-thienyl)-1,4-butanedione has been explored in various studies. It exhibits:
The synthesis of 1,4-Di(2-thienyl)-1,4-butanedione typically involves:
1,4-Di(2-thienyl)-1,4-butanedione is utilized in several applications:
Studies on the interactions of 1,4-Di(2-thienyl)-1,4-butanedione with other molecules have indicated:
Several compounds share structural similarities with 1,4-Di(2-thienyl)-1,4-butanedione. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,5-Di(2-thienyl)pyrole | Contains thienyl groups attached to a pyrrole | Exhibits different electronic properties due to nitrogen |
1,3-Bis(2-thienyl)propane-1,3-dione | Similar diketone structure | Potentially different reactivity due to propane backbone |
3-Thienyl-2-propenal | Contains a thienyl group with an aldehyde | More reactive due to the aldehyde functionality |
These compounds illustrate variations in structure that lead to diverse chemical behaviors and applications while maintaining some commonality with 1,4-Di(2-thienyl)-1,4-butanedione.